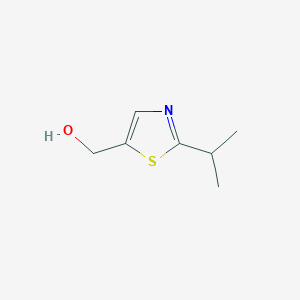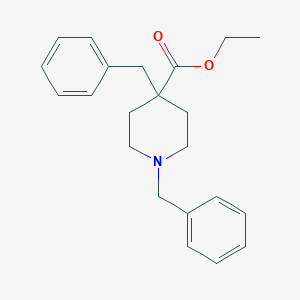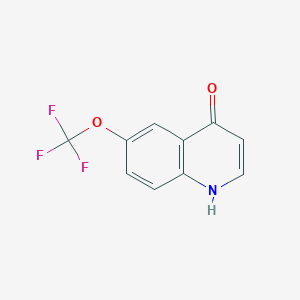
6-(三氟甲氧基)喹啉-4-醇
描述
6-(Trifluoromethoxy)quinolin-4-ol is a compound belonging to the quinoline family, characterized by its trifluoromethoxy group (-CF3O) and hydroxyl (-OH) functionalities. The presence of the trifluoromethoxy group makes it an interesting candidate for various chemical and physical studies due to its influence on the electronic properties of the molecule.
Synthesis Analysis
The synthesis of quinoline derivatives, including those with trifluoromethyl groups, can involve multiple pathways. One common method for synthesizing trifluoromethylated quinoline derivatives is through tailored 3-trifluoroacetyl-quinolin-2(1H)-ones as carbonyl and acid surrogates in Passerini- and Ugi-type reactions (Madhu et al., 2022). Another approach involves the Buchwald–Hartwig amination, starting from 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines (Bonacorso et al., 2018).
Molecular Structure Analysis
Quinoline derivatives' molecular structures can be characterized using techniques like X-ray crystallography, which provides insights into the molecular geometry, hydrogen bonding, and interaction patterns. For instance, detailed structural and computational studies on 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline have been reported, highlighting intramolecular and intermolecular interactions, including hydrogen bonds and π-π interactions (Babashkina & Safin, 2022).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, such as the Passerini and Ugi-type reactions for synthesizing α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids. These reactions showcase the compounds' reactive nature and potential for forming complex structures (Madhu et al., 2022).
科学研究应用
Synthesis and Characterization of Complexes and Derivatives :
- Novel zinc and cobalt phthalocyanines synthesized from 6-(quinolin-6-yloxy)hexan-1-ol showed potential for use in materials science due to their aggregation properties in different solvents (Bıyıklıoğlu & Acar, 2012).
- Aluminum complexes of 4-fluorophenyl substituted 8-hydroxyquinoline derivatives exhibited strong fluorescence emission, indicating potential applications in organic light-emitting diodes (OLEDs) (Suliman, Al-Nafai & Al-Busafi, 2014).
- Diplatinum complexes supported by tetradentate ligands with quinoline functionalities were shown to activate C−Cl bonds and facilitate dearomatization, suggesting applications in organometallic catalysis (Tan et al., 2008).
Biological and Pharmacological Applications :
- Synthesized 6-substituted-2-(substituted-phenyl)-quinoline derivatives with a triazole ring exhibited antimicrobial properties, indicating their potential as therapeutic agents (Vaghasiya et al., 2014).
- Photoexcitation dynamics of 6-hydroxyquinoline in polymer films revealed biological and pharmacological activities, such as antibacterial, antifungal, and anti-inflammatory properties (Mehata, 2018).
- A visible-light-induced radical reaction system for C-H perfluoroalkylation of quinolin-4-ols suggested potential for chemical synthesis and drug development (Li et al., 2019).
Synthesis of Novel Quinoline Derivatives :
- New quinoline derivatives containing a 1,2,4-triazole moiety were synthesized, demonstrating significant antimicrobial activity (Eswaran, Adhikari & Shetty, 2009).
- Platinum complexes of eta2-thiophenes featuring 6-(trifluoromethoxy)quinolin-8-yl showed unique structural properties relevant for inorganic chemistry (Tan & Song, 2010).
Antimalarial Applications :
- Trifluoromethyl substitution in quinolones, including derivatives of 6-(trifluoromethoxy)quinolin-4-ol, was crucial in designing effective antimalarial drugs (Romero, 2019).
安全和危害
The safety information for 6-(Trifluoromethoxy)quinolin-4-ol includes the following hazard statements: H315 - Causes skin irritation, and H319 - Causes serious eye irritation . The precautionary statements include: P264 - Wash thoroughly after handling, P280 - Wear protective gloves/protective clothing/eye protection/face protection, P302+P352 - IF ON SKIN: Wash with plenty of water, P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, P332+P313 - If skin irritation occurs: Get medical advice/attention, P337+P313 - If eye irritation persists: Get medical advice/attention, P362 - Take off contaminated clothing .
属性
IUPAC Name |
6-(trifluoromethoxy)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)16-6-1-2-8-7(5-6)9(15)3-4-14-8/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCAVZDSLWEEOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379382 | |
| Record name | 6-(trifluoromethoxy)quinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730985 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-(Trifluoromethoxy)quinolin-4-ol | |
CAS RN |
175203-87-9 | |
| Record name | 6-(Trifluoromethoxy)-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(trifluoromethoxy)quinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175203-87-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B69963.png)
![4-[5-(Trifluoromethyl)pyrid-2-yloxy]thiobenzamide](/img/structure/B69964.png)
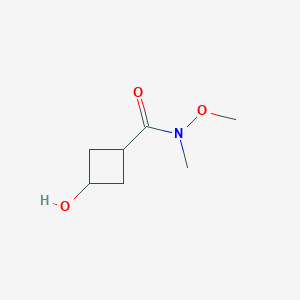

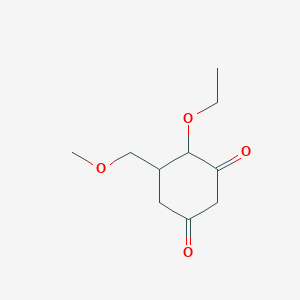
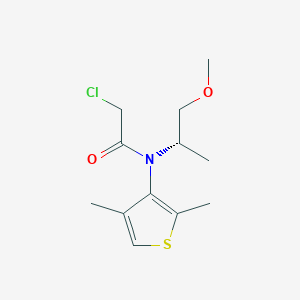
![4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one](/img/structure/B69972.png)
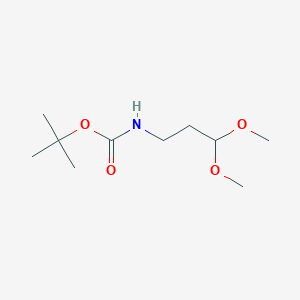

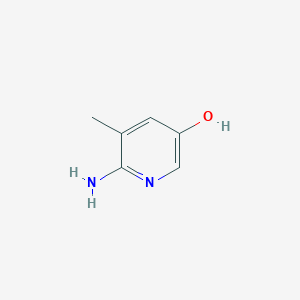
![3,3-dimethyl-2H-furo[2,3-c]pyridine](/img/structure/B69983.png)

